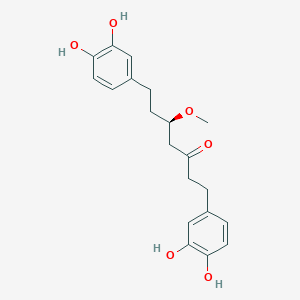

Muricarpone A

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(5R)-1,7-bis(3,4-dihydroxyphenyl)-5-methoxyheptan-3-one |

InChI |

InChI=1S/C20H24O6/c1-26-16(7-3-14-5-9-18(23)20(25)11-14)12-15(21)6-2-13-4-8-17(22)19(24)10-13/h4-5,8-11,16,22-25H,2-3,6-7,12H2,1H3/t16-/m1/s1 |

InChI Key |

KGQIYLSVVQCRJA-MRXNPFEDSA-N |

Isomeric SMILES |

CO[C@H](CCC1=CC(=C(C=C1)O)O)CC(=O)CCC2=CC(=C(C=C2)O)O |

Canonical SMILES |

COC(CCC1=CC(=C(C=C1)O)O)CC(=O)CCC2=CC(=C(C=C2)O)O |

Synonyms |

(5R)-5-methoxy-1,7-bis(3,4-dihydroxyphenyl)-3-heptanone muricarpone A |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Purification of Muricarpone a

Identification of Natural Sources and Biological Origin of Muricarpone A

This compound has been identified as a natural product originating from plant sources. sigmaaldrich.com Specifically, it is found in plant species belonging to the Betulaceae family. One notable source is Alnus hirsuta Turczaninow ex Ruprecht. medchemexpress.commedchemexpress.com Additionally, this compound has been isolated from Nidus vespae, the nest of wasps from the Polistes species. jpsionline.comchemfaces.com The wasps construct their nests by mixing their oral secretions with plant fibers, which may explain the presence of this plant-derived compound in the nest material. jpsionline.com

Methodologies for Extraction from Biological Matrices

The initial step in obtaining this compound involves its extraction from the raw biological material. This process utilizes various techniques to separate the compound from the complex matrix in which it is found.

Solvent-Based Extraction Techniques

Conventional solvent-based extraction is a common method for obtaining bioactive compounds from natural sources. researchgate.netorganomation.com This technique involves the use of various organic solvents to dissolve and separate the target compound from the solid matrix. Common methods include maceration, percolation, and Soxhlet extraction. tnau.ac.indergipark.org.tre3s-conferences.org In maceration, the plant material is soaked in a solvent for an extended period, allowing the soluble compounds to dissolve. tnau.ac.indergipark.org.tr Percolation involves the slow passage of a solvent through the plant material. dergipark.org.tre3s-conferences.org Soxhlet extraction is a continuous process where the solvent is repeatedly vaporized and condensed, flowing over the sample to extract the desired compounds. organomation.comdergipark.org.tr Solvents such as ethanol (B145695), methanol (B129727), acetone, and ethyl acetate (B1210297) are frequently employed in these processes. researchgate.netorganomation.com For instance, a 95% ethanol extract of Nidus vespae has been used to isolate this compound and other related compounds. jpsionline.comchemfaces.com

Advanced Extraction Approaches (e.g., Supercritical Fluid Extraction)

In recent years, advanced extraction techniques have gained prominence due to their increased efficiency and reduced environmental impact. nih.gov These methods include Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). organomation.comnih.gov

Supercritical Fluid Extraction (SFE) utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. This allows for efficient penetration into the sample matrix and dissolution of the target compounds. mdpi.com SFE is particularly advantageous for its selectivity and the ability to preserve the integrity of thermally sensitive compounds. mdpi.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample, which accelerates the extraction process. organomation.comnih.gov This rapid heating enhances solvent penetration and can significantly reduce extraction time. organomation.com

Ultrasound-Assisted Extraction (UAE) uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface disrupts cell walls and enhances mass transfer, leading to improved extraction efficiency. nih.govresearchgate.net

These advanced methods offer several advantages over traditional techniques, including shorter extraction times, reduced solvent consumption, and often higher yields of the target compound. nih.govnih.gov

Chromatographic Separation Techniques for this compound Isolation

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential for the isolation and purification of this compound from this complex mixture.

Column Chromatography Methodologies (e.g., Silica (B1680970) Gel, Sephadex)

Column chromatography is a fundamental purification technique used to separate individual chemical compounds from a mixture. orgchemboulder.comlongdom.orgutoronto.ca The principle of this method relies on the differential partitioning of compounds between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a liquid solvent that flows through the column). orgchemboulder.comrnlkwc.ac.in

Silica gel is a commonly used stationary phase in adsorption chromatography due to its polar nature. orgchemboulder.comrnlkwc.ac.in Compounds in the mixture separate based on their polarity; less polar compounds travel down the column faster with a non-polar mobile phase, while more polar compounds are retained longer on the silica gel. orgchemboulder.com

Sephadex is a type of gel-filtration chromatography medium. In this technique, molecules are separated based on their size. rnlkwc.ac.in Larger molecules pass through the column more quickly, while smaller molecules enter the pores of the Sephadex beads and are eluted later.

The isolation of this compound has been successfully achieved using column chromatography. dp.tech This often involves a series of chromatographic steps to achieve high purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient form of column chromatography. longdom.org It utilizes high pressure to force the solvent through columns containing very fine particles, resulting in higher resolution and faster separation times. wikipedia.org HPLC is widely used for both the analysis and purification of natural products. thermofisher.comresearchgate.netnih.gov

Different modes of HPLC can be employed for purification, including:

Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase and a non-polar mobile phase. wikipedia.org

Reversed-Phase HPLC (RP-HPLC): Employs a non-polar stationary phase and a polar mobile phase. This is the most common mode of HPLC. wikipedia.org

For the final purification of this compound, preparative or semi-preparative HPLC is often utilized to obtain the compound in high purity. thermofisher.comresearchgate.net The use of techniques like reversed-phase HPLC on a C18 column is a standard method for purifying diarylheptanoids.

Below is an interactive table summarizing the extraction and purification techniques discussed:

| Technique | Category | Principle | Common Materials/Solvents |

| Maceration | Solvent-Based Extraction | Soaking of material in a solvent. | Ethanol, Methanol, Water |

| Percolation | Solvent-Based Extraction | Slow passage of solvent through material. | Ethanol, Methanol, Water |

| Soxhlet Extraction | Solvent-Based Extraction | Continuous extraction with a cycling solvent. | Ethanol, Hexane, Acetone |

| Supercritical Fluid Extraction (SFE) | Advanced Extraction | Extraction with a fluid above its critical point. | Supercritical CO2 |

| Microwave-Assisted Extraction (MAE) | Advanced Extraction | Use of microwave energy to heat the solvent. | Various organic solvents |

| Ultrasound-Assisted Extraction (UAE) | Advanced Extraction | Use of ultrasonic waves to enhance extraction. | Various organic solvents |

| Column Chromatography | Chromatographic Separation | Differential adsorption of compounds. | Silica Gel, Alumina, Sephadex |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic Separation | High-pressure separation with fine particles. | C18 columns, various solvents |

Thin-Layer Chromatography (TLC) in Separation and Monitoring

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used extensively in natural product chemistry for the rapid separation and qualitative analysis of compounds in a mixture. wikipedia.orgkhanacademy.orglibretexts.org In the context of this compound isolation, TLC serves several crucial functions:

Monitoring Column Chromatography Fractions: During the large-scale separation of the crude plant extract using column chromatography, numerous fractions are collected. TLC is employed to analyze these fractions quickly to determine which ones contain this compound and to assess their purity. wikipedia.org This allows researchers to pool the relevant fractions for further purification.

Reaction Monitoring: While not directly applicable to isolation from a natural source, TLC is a vital tool for monitoring the progress of chemical reactions. wikipedia.orgumich.edu If this compound were to be synthesized or chemically modified, TLC would be used to track the consumption of starting materials and the formation of the desired product. wikipedia.org

Purity Assessment: TLC provides a preliminary assessment of the purity of the isolated this compound. wikipedia.org A single spot on the TLC plate under various solvent systems suggests a high degree of purity, although this is typically confirmed by more sensitive techniques like High-Performance Liquid Chromatography (HPLC).

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.orgkhanacademy.org The separation is based on polarity; compounds with a higher affinity for the stationary phase travel a shorter distance up the plate, while those with a higher affinity for the mobile phase travel further. khanacademy.org

Other Chromatographic Principles (e.g., Solid Phase Extraction, Ion Exchange)

Beyond TLC and traditional column chromatography, other chromatographic principles are instrumental in the purification of natural products like this compound.

Solid Phase Extraction (SPE) is a sample preparation technique that can be used for the initial cleanup and concentration of the target analyte from the crude extract. wikipedia.orgthermofisher.comorganomation.comsigmaaldrich.com SPE operates on the principles of chromatography, where compounds in a liquid mixture are separated based on their physical and chemical properties as they interact with a solid sorbent. wikipedia.orgorganomation.com This technique can effectively remove interfering substances, simplifying the subsequent purification steps. thermofisher.com The process typically involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the desired compound. organomation.com

Ion Exchange Chromatography (IEX) is a high-resolution separation technique that separates molecules based on their net surface charge. cytivalifesciences.comphenomenex.compurolite.combio-rad.com While the primary structure of this compound does not possess strongly ionizable groups, this technique is crucial for separating other charged molecules that may be present in the plant extract. cytivalifesciences.comphenomenex.com IEX utilizes a stationary phase with charged functional groups that reversibly bind to oppositely charged molecules in the sample. phenomenex.combio-rad.com The bound molecules are then eluted by changing the ionic strength or pH of the mobile phase. cytivalifesciences.combio-rad.com This method is highly effective for purifying proteins, amino acids, and other charged biomolecules that could be contaminants in the this compound sample. phenomenex.comseplite.com

Advanced Purification Strategies for High Purity Isolation

Achieving a high degree of purity for this compound often necessitates the use of advanced and multi-step purification strategies. A common and powerful technique for the final purification step is High-Performance Liquid Chromatography (HPLC) . nih.gov HPLC offers significantly higher resolution and sensitivity compared to standard column chromatography.

In the isolation of this compound, preparative HPLC is often employed. mdpi-res.com This technique uses a high-pressure pump to pass the solvent through a column packed with a stationary phase of very small particle size, leading to highly efficient separations. By carefully selecting the column and mobile phase, researchers can resolve this compound from closely related diarylheptanoids and other impurities that may have co-eluted during previous purification steps. nih.gov The purity of the final product is often assessed by analytical HPLC, which uses smaller columns and lower flow rates to provide a precise quantitative measure of purity. mdpi-res.com

The combination of initial extraction, followed by a series of chromatographic separations such as column chromatography, SPE, and culminating in a final polishing step with preparative HPLC, represents a robust strategy for obtaining this compound with the high purity required for detailed spectroscopic analysis and biological activity screening. nih.govmdpi-res.com

Structural Elucidation and Characterization Methodologies for Muricarpone a

Advanced Spectroscopic Analysis Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for identifying the chromophores within a molecule—the specific groups of atoms that absorb light. Molecules containing π-electron systems, such as conjugated double bonds and carbonyl groups, undergo electronic transitions when they absorb UV or visible light. The resulting spectrum provides valuable information about the electronic structure of the compound.

For Muricarpone A, which belongs to the Annonaceous acetogenin (B2873293) class of compounds, the characteristic α,β-unsaturated γ-lactone ring is the primary chromophore. This structural feature typically results in a distinct absorption maximum (λmax) in the UV spectrum. The analysis of this compound would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and measuring its absorbance across the UV-vis range (typically 200-400 nm). The π → π* transition within the conjugated system of the lactone ring is expected to produce a strong absorption peak.

While specific experimental data for this compound is not available in the cited literature, analogous Annonaceous acetogenins (B1209576) containing the same α,β-unsaturated γ-lactone chromophore consistently show a characteristic absorption maximum. This analysis is fundamental in confirming the presence of this key functional group.

Table 1: Illustrative UV-Vis Absorption Data for α,β-Unsaturated γ-Lactone Chromophores

| Chromophore | Solvent | Typical λmax (nm) | Transition Type |

|---|

Chiroptical Methods for Absolute Stereochemical Configuration Determination (e.g., ECD, ORD)

Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is critical for chiral molecules like this compound, as different stereoisomers can have vastly different biological activities. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for this purpose. nih.govmdpi.com These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

The ECD spectrum of a molecule provides information in the form of Cotton effects (CEs), which are characteristic positive or negative peaks corresponding to the electronic transitions of its chromophores. rsc.org For acetogenins like this compound, the n → π* transition of the lactone chromophore gives rise to a CE at a specific wavelength. rsc.org The sign of this Cotton effect is directly related to the stereochemistry of the chiral centers near the chromophore.

To assign the absolute configuration, the experimental ECD spectrum of this compound would be compared against the theoretical spectrum predicted by quantum-chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov By calculating the theoretical spectra for all possible stereoisomers, a match with the experimental data allows for an unambiguous assignment of the correct absolute configuration. nih.gov

X-ray Crystallography in Single Crystal Structural Analysis

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, provided a high-quality single crystal can be obtained. acs.org This technique involves irradiating a crystal with an X-ray beam and analyzing the resulting diffraction pattern. acs.org The angles and intensities of the diffracted beams allow for the calculation of an electron density map, from which the precise position of every atom in the molecule can be determined.

The application of single-crystal X-ray analysis to this compound would yield unambiguous information on its relative and absolute stereochemistry, bond lengths, and bond angles, confirming the connectivity established by other spectroscopic methods. The primary challenge for this technique is often the difficulty in growing a suitable crystal, which is a necessary prerequisite for the analysis. acs.org To date, published reports detailing a successful single-crystal X-ray diffraction analysis specifically for this compound have not been identified in the reviewed literature.

Computational Approaches in Structural Elucidation and Conformation Analysis

Computational chemistry has become an indispensable tool that complements experimental data in structural elucidation. nih.govnih.govresearchgate.netbionorte.org.br For complex and flexible molecules like this compound, computational methods are vital for both confirming structural assignments and understanding conformational preferences.

One of the most significant applications is in the determination of absolute configuration through the calculation of chiroptical properties, as mentioned in section 3.2. The process involves performing a conformational search to identify all low-energy shapes the molecule can adopt. For each of these conformers, quantum mechanics calculations (like TD-DFT) are used to predict their individual ECD spectra. These are then combined into a final, Boltzmann-weighted spectrum that can be directly compared with the experimental one to assign the correct stereochemistry. mdpi.comnih.gov

Furthermore, computational methods are used to predict other spectroscopic data, such as NMR chemical shifts. By comparing the calculated NMR data for a proposed structure with the experimental values, chemists can gain additional confidence in their structural assignment. These computational approaches provide a powerful synergy with experimental techniques, enabling the accurate and reliable characterization of complex natural products like this compound. nih.govbionorte.org.br

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Biosynthetic Pathways of Muricarpone a

Proposed Biosynthetic Precursors and Intermediates

The carbon skeleton of Muricarpone A is believed to be assembled from precursors derived from two fundamental metabolic pathways. One of the aromatic rings and the adjoining carbon chain likely originate from the shikimate pathway, while the second aromatic ring is assembled via the polyketide pathway. researchgate.netwikipedia.org

The key starter unit is proposed to be a phenylpropanoid derivative, such as p-coumaroyl-CoA or cinnamoyl-CoA, which is derived from the amino acid L-phenylalanine. nih.gov This starter unit undergoes extension by the addition of three molecules of malonyl-CoA, an extender unit derived from the carboxylation of acetyl-CoA. nih.govmdpi.com This condensation process results in a linear polyketide intermediate, which is a crucial precursor to the final diarylheptanoid structure.

| Precursor | Proposed Role | Metabolic Origin |

| p-Coumaroyl-CoA | Starter Unit | Shikimate Pathway |

| Malonyl-CoA | Extender Units | Acetate-Malonate Pathway |

| Acetyl-CoA | Building block for Malonyl-CoA | Glycolysis / Fatty Acid Oxidation |

| L-Phenylalanine | Primary precursor for p-Coumaroyl-CoA | Shikimate Pathway |

Elucidation of Key Enzymatic Transformations and Catalytic Mechanisms

The assembly and modification of the this compound scaffold are catalyzed by a suite of specialized enzymes. The central catalytic step is performed by a Type III polyketide synthase (PKS), which is structurally and functionally related to chalcone (B49325) synthase (CHS) and benzophenone (B1666685) synthase (BPS). nih.govfrontiersin.orgmdpi.com

Key Enzymatic Steps:

Polyketide Assembly: A CHS-like enzyme initiates the process by catalyzing the sequential, decarboxylative condensation of three malonyl-CoA units with a starter molecule like p-coumaroyl-CoA. mdpi.com This reaction takes place within the enzyme's active site, where a conserved cysteine residue forms a thioester bond with the growing polyketide chain. acs.org

Cyclization and Aromatization: The resulting linear tetraketide intermediate is folded within a specific cavity in the PKS, which dictates the manner of cyclization. nih.govresearchgate.net An intramolecular Claisen condensation leads to the formation of the phloroglucinol-type aromatic ring. mdpi.com

Reductive Modifications: Following the PKS-catalyzed reaction, the polyketide chain may undergo various reductive modifications, such as the reduction of ketone groups, catalyzed by ketoreductases (KRs) and subsequent dehydrations by dehydratases (DHs), to form the heptane (B126788) chain.

Hydroxylation: The aromatic rings can be further modified by hydroxylation reactions. These are typically catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at specific positions, a critical step for creating the final substitution pattern of this compound. researchgate.netacs.org

| Enzyme Class | Proposed Function in this compound Biosynthesis | Catalytic Mechanism |

| Polyketide Synthase (Type III) | Assembles the core diarylheptanoid skeleton. | Sequential decarboxylative Claisen condensation of malonyl-CoA units with a phenylpropanoid starter. nih.govmdpi.com |

| Ketoreductase (KR) | Reduces carbonyl groups on the heptanoid chain. | NADPH-dependent reduction of ketones to secondary alcohols. |

| Dehydratase (DH) | Removes water to form double bonds in the heptanoid chain. | Elimination of a water molecule from a hydroxyacyl intermediate. |

| Enoyl Reductase (ER) | Reduces double bonds to form a saturated alkyl chain. | NADPH-dependent reduction of α,β-unsaturated enoyl intermediates. bris.ac.uk |

| Cytochrome P450 (CYP) | Catalyzes regioselective hydroxylation of the aromatic rings. | Heme-dependent mono-oxygenation. acs.org |

Investigation of Gene Clusters Involved in Biosynthesis

In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are typically located adjacently on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govnih.gov While the BGC for this compound has not yet been identified, its composition can be predicted based on the analysis of BGCs for other fungal polyketides, such as monodictyphenone (B1256110) and griseofulvin. nih.gov

A putative this compound BGC would be expected to contain:

A core synthase gene: A Type III PKS (CHS-like) responsible for synthesizing the diarylheptanoid backbone.

Tailoring enzyme genes: Genes encoding for cytochrome P450s, reductases, and possibly other modifying enzymes like methyltransferases or prenyltransferases found in related pathways. acs.orgnih.gov

Regulatory genes: Transcription factors that control the expression of the entire cluster.

A transporter gene: A gene encoding a protein to export the final product out of the cell.

The identification of such clusters is often accomplished through genome mining approaches, using bioinformatic tools like antiSMASH to scan fungal genomes for sequences homologous to known PKS and other biosynthetic genes. nih.gov Information on characterized BGCs is compiled in databases such as the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database. secondarymetabolites.org

| Putative Gene | Predicted Function in this compound Biosynthesis | Evidence from Related Pathways |

| murPKS | Core Polyketide Synthase | Essential for backbone formation in all polyketide pathways. mdpi.comnih.gov |

| murCYP1, murCYP2 | Cytochrome P450 Hydroxylases | Required for hydroxylation in xanthone (B1684191) and benzophenone biosynthesis. researchgate.netacs.org |

| murKR, murDH, murER | Reductase/Dehydratase enzymes | Required for processing the polyketide chain. bris.ac.uk |

| murReg | Transcriptional Regulator | Controls gene expression within the cluster. nih.gov |

| murT | Membrane Transporter | Exports the final compound. |

Isotopic Labeling Studies in Biosynthesis Pathway Elucidation

Isotopic labeling is a powerful and definitive technique used to trace the metabolic origins of atoms within a natural product. taylorandfrancis.com By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), and subsequently analyzing the product by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the precise incorporation pattern can be determined, thus validating a proposed biosynthetic pathway. nih.govplos.org

Although specific isotopic labeling experiments have not been published for this compound, the methodology can be described hypothetically:

Feeding of [¹³C]-Acetate: Administering [1-¹³C]-acetate and [2-¹³C]-acetate in separate experiments would confirm the polyketide origin of the phloroglucinol (B13840) ring. NMR analysis would show ¹³C enrichment at alternating carbon positions, characteristic of the acetate-malonate pathway. wikipedia.org

Feeding of [¹³C]-Phenylalanine: Supplying the culture with U-[¹³C₆]-L-phenylalanine would lead to the incorporation of the label into the second aromatic ring and adjacent carbons of the heptane chain, confirming their origin from the shikimate pathway. plos.org

Modern approaches combine stable isotope labeling with genome mining and metabolomics to rapidly connect natural products to their respective BGCs, a technique that could be instrumental in formally identifying the this compound gene cluster. nih.govnih.gov

| Labeling Experiment | Labeled Precursor | Purpose | Expected Outcome |

| 1 | [1-¹³C]-Acetate / [2-¹³C]-Acetate | To confirm the polyketide origin of the phloroglucinol ring. | ¹³C labeling observed at alternating carbons in one aromatic ring. |

| 2 | U-[¹³C₆]-L-Phenylalanine | To confirm the shikimate pathway origin of the second ring and part of the chain. | ¹³C labeling observed in the second aromatic ring and adjacent carbons. |

| 3 | [¹³C₃]-Malonyl-CoA (cell-free) | To confirm malonyl-CoA as the extender unit in enzymatic assays. | Incorporation of three labeled malonyl-CoA units into the backbone. |

Chemical Synthesis and Analog Development of Muricarpone a

Total Synthesis Strategies and Retrosynthetic Analysis

The development of a total synthesis for Muricarpone A would represent a significant achievement in the field of natural product synthesis. A retrosynthetic analysis, the logical process of deconstructing the target molecule to identify potential starting materials, would be the foundational first step. Given the diarylheptanoid structure of this compound, key disconnections would likely involve the carbon-carbon bonds of the seven-carbon chain and the linkages to the two aryl groups.

Key Step Identification and Stereocontrol Strategies

A critical aspect of any proposed synthesis would be the strategic identification of key bond-forming reactions. For a molecule like this compound, this could involve well-established methodologies such as aldol (B89426) reactions, Wittig-type olefinations, or transition-metal-catalyzed cross-coupling reactions to construct the heptane (B126788) core and attach the phenyl rings. Furthermore, if stereocenters are present in the final structure or in key intermediates, the development of stereocontrolled methods would be paramount to ensure the synthesis of the correct stereoisomer.

Protecting-Group-Free and Biomimetic Synthetic Approaches

Modern synthetic chemistry increasingly emphasizes efficiency and sustainability. A protecting-group-free synthesis of this compound, which avoids the use of temporary blocking groups for reactive functional groups, would be an elegant and highly efficient approach. Such a strategy demands highly chemoselective reactions that can operate on multifunctional molecules. Alternatively, a biomimetic approach, which seeks to mimic the presumed biosynthetic pathway of this compound in nature, could offer a novel and efficient route to the molecule. This would involve hypotheses about the enzymatic reactions that lead to its formation in Amomum muricarpum.

Semi-Synthesis and Structural Modification Methodologies

In the absence of a total synthesis, semi-synthesis offers a valuable alternative for producing derivatives of this compound. This would involve isolating the natural product from its source and then performing chemical modifications. Such studies would be crucial for exploring the structure-activity relationships of this class of compounds. Methodologies for selective functionalization of the aromatic rings or the heptane chain would need to be developed.

Development of this compound Derivatives and Analogues

The creation of derivatives and analogues of this compound is a logical extension of both total and semi-synthetic efforts. By systematically altering the structure of the parent molecule—for instance, by changing the substitution pattern on the phenyl rings or modifying the length and functionality of the connecting chain—researchers could probe the chemical and biological properties of this molecular scaffold.

Mechanistic Biological Activity and Pharmacological Investigations of Muricarpone a

In Vivo Mechanistic Assessment in Pre-clinical Animal Models

Pharmacodynamic (PD) Studies for Target Engagement and Biological Effect

Pharmacodynamic studies of Muricarpone A have primarily focused on its engagement with key targets within inflammatory pathways. The compound demonstrates significant biological effects by inhibiting the production of crucial inflammatory mediators. Research indicates that this compound targets and inhibits the synthesis of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), two pivotal molecules in the inflammatory cascade. frontiersin.orgdntb.gov.ua

The inhibitory action on NO production is attributed to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for generating large quantities of NO during an inflammatory response. vjs.ac.vn Similarly, its effect on PGE2 is linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and catalyzes the formation of prostanoids. vjs.ac.vnmdpi.com This dual inhibition of both iNOS and COX-2 pathways underscores the primary mechanism through which this compound exerts its anti-inflammatory effects. By engaging these enzymatic targets, this compound effectively reduces the downstream signaling that propagates inflammation.

While the inhibitory activities are well-documented, specific IC50 values for this compound against these targets are not consistently reported across the literature. However, studies on extracts from Amomum muricarpum, a natural source of this compound, have shown potent dose-dependent inhibition of NO production in cellular models, with IC50 values in the microgram per milliliter range. vjs.ac.vn For instance, a methanol (B129727) extract of Amomum muricarpum (AMC) demonstrated an IC50 value of 12.67 ± 1.7 µg/mL for the inhibition of NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. vjs.ac.vn

Table 1: Target Engagement and Biological Effects of this compound

| Target/Mediator | Biological Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of Production | Suppression of inducible nitric oxide synthase (iNOS) expression and activity. | frontiersin.orgvjs.ac.vnmdpi.com |

| Prostaglandin E2 (PGE2) | Inhibition of Production | Suppression of cyclooxygenase-2 (COX-2) expression and activity. | frontiersin.orgmdpi.com |

| NF-κB Signaling Pathway | Inhibition of Activation | Prevents nuclear translocation of NF-κB, downregulating target inflammatory genes. | frontiersin.orgnih.gov |

Efficacy Mechanisms in Disease Models (e.g., Cancer Xenografts, Organoid Models, Inflammation Models)

The efficacy of this compound has been investigated primarily within the context of in vitro inflammation models. In these models, which often utilize murine macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS), this compound demonstrates a clear mechanism of action. vjs.ac.vn Its efficacy is rooted in the modulation of key inflammatory signaling pathways.

The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the expression of NF-κB's target genes, including iNOS, COX-2, and tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov This suggests that this compound prevents the activation and subsequent translocation of NF-κB into the nucleus, thereby halting the transcription of these inflammatory mediators. Studies on related diarylheptanoids from Alnus species further support that the anti-inflammatory effects are mediated through the suppression of both NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.commdpi.comamegroups.org

Regarding other disease models, based on currently available scientific literature, specific studies investigating the efficacy mechanisms of this compound in cancer xenograft models or organoid models have not been reported. The research focus has remained on its anti-inflammatory properties.

Table 2: Efficacy of this compound in Cellular Inflammation Models

| Disease Model | Key Finding | Mechanistic Action | Reference |

|---|---|---|---|

| LPS-stimulated Macrophages (RAW 264.7) | Reduced production of NO, PGE2, and TNF-α. | Inhibition of iNOS and COX-2 expression via downregulation of the NF-κB and potentially MAPK pathways. | frontiersin.orgvjs.ac.vnnih.gov |

| Cancer Xenograft Models | No studies reported in available literature. | N/A | |

| Organoid Models | No studies reported in available literature. | N/A |

Investigation of Metabolic Pathways and Their Influence on Mechanistic Activity

Detailed investigations into the direct influence of this compound on specific cellular metabolic pathways, such as glycolysis, the tricarboxylic acid (TCA) cycle, or fatty acid oxidation, are not extensively documented in the current scientific literature. The existing research primarily attributes its mechanistic activity to the direct inhibition of inflammatory signaling cascades rather than a modulation of cellular energy metabolism. While inflammation and metabolism are intricately linked, studies have yet to specifically explore how this compound might alter metabolic programming in immune cells and how such changes could contribute to its anti-inflammatory effects. Therefore, a clear understanding of the interplay between this compound and metabolic pathways as part of its mechanistic activity remains an area for future investigation.

Structure Activity Relationship Sar Studies of Muricarpone a and Its Derivatives

Identification of Key Pharmacophoric Groups for Specific Biological Activities

Pharmacophore modeling helps identify the essential spatial arrangement of molecular features responsible for a compound's biological activity. uni-regensburg.de For diarylheptanoids, including Muricarpone A, several key pharmacophoric groups have been identified as critical for their cytotoxic and anti-inflammatory effects.

Studies on a range of diarylheptanoids have consistently highlighted the importance of specific functional groups for cytotoxicity against various cancer cell lines. nih.govnih.gov Key findings indicate that:

The α,β-Unsaturated Carbonyl Moiety: The presence of an α,β-unsaturated ketone in the heptane (B126788) chain is a significant determinant of cytotoxic activity. nih.govrsc.org This group is believed to act as a Michael acceptor, enabling covalent adduction with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, thereby disrupting their function. rsc.org

The Catechol Moiety: The ortho-diphenoxyl or catechol groups (3,4-dihydroxy substitution) on the phenyl rings are crucial for potent bioactivity. nih.govjst.go.jp Hirsutenone (B1673254), a diarylheptanoid from Alnus japonica, demonstrated that the catechol group was a key requirement for its inhibitory activity against the SARS-CoV cysteine protease. jst.go.jp this compound possesses two such catechol moieties.

The Heptane Chain Carbonyl Group: A comparative study of diarylheptanoids isolated from Alnus viridis and Alnus glutinosa revealed that compounds possessing a carbonyl group at the C-3 position of the heptane chain were considerably more potent in their cytotoxic effects against non-small cell lung carcinoma cells than analogues lacking this group. nih.gov this compound features this C-3 ketone.

Heptane Chain Substituents: The presence and nature of substituents on the seven-carbon chain can modulate activity. For instance, studies on ginger-derived diarylheptanoids showed that acetoxyl groups at the C-3 and/or C-5 positions of the side chain enhanced cytotoxic activity. nih.gov

The table below summarizes the cytotoxic activities of this compound and related diarylheptanoids against the human promyelocytic leukemia (HL-60) cell line, illustrating some of these SAR principles.

| Compound Name | Structure | Cytotoxicity (IC₅₀ in µM) against HL-60 cells | Key Structural Features |

| This compound | 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one | Data Not Specifically Reported | Two catechol rings, C-3 ketone |

| Hirsutenone | 1,7-bis(3,4-dihydroxyphenyl)hept-1-en-3-one | > 50 nih.gov | Two catechol rings, α,β-unsaturated ketone |

| Compound 5 | 1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one | 26.3 nih.gov | α,β-unsaturated ketone, varied phenyl substitution |

| Compound 6a | 3-acetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-5-one | 14.8 nih.gov | C-3 acetoxyl group |

| Compound 7 | 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione (Curcumin) | > 50 nih.gov | β-diketone moiety |

Elucidation of Structural Requirements for Modulating Molecular Targets

Understanding the structural features required for a compound to interact with specific molecular targets is crucial for explaining its mechanism of action. For diarylheptanoids, research has begun to shed light on these requirements, particularly for targets involved in inflammation and viral replication.

A key molecular target for some diarylheptanoids is the papain-like protease (PLpro), a cysteine protease essential for the replication of coronaviruses. jst.go.jp A study on diarylheptanoids from Alnus japonica identified hirsutenone as a potent inhibitor of SARS-CoV PLpro with an IC₅₀ value of 4.1 µM. jst.go.jp SAR analysis from this study revealed two critical structural requirements for this inhibition:

The Catechol Moiety: This group is essential for the interaction with the protease.

The α,β-Unsaturated Carbonyl System: This moiety in the heptane linker is also a key requirement for inhibitory activity. jst.go.jp

While this compound lacks the α,β-unsaturated system of hirsutenone, it possesses the dual catechol rings, suggesting potential interactions with targets that recognize this feature.

Another area of investigation is the anti-inflammatory activity of diarylheptanoids. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common assay. Pharmacophore mapping of diarylpentanoids, a closely related class, showed that hydroxyl substituents at both the meta- and para-positions of the aromatic rings (a catechol system) were markers for high anti-inflammatory activity. mdpi.com This suggests that the catechol groups of this compound are a key structural requirement for its potential anti-inflammatory effects by modulating targets within the NO production pathway.

Molecular docking studies, a computational method to predict the binding orientation and affinity of a small molecule to a protein target, have been widely used to elucidate these interactions for related compounds like curcumin (B1669340). nih.govnih.govscielo.br Such studies on curcumin analogues have identified potential binding modes within the active sites of targets like the ALK5 kinase and SARS-CoV-2 spike protein. nih.govscielo.br Although specific docking studies for this compound are not widely reported, the established models for its analogues suggest that the phenyl rings and the central heptane chain with its ketone group are positioned to make critical hydrogen bonding and hydrophobic interactions within target binding pockets.

Rational Design and Synthesis of Analogues with Tuned Biological Profiles

The insights gained from SAR and molecular modeling studies provide a foundation for the rational design and synthesis of novel analogues with improved activity, selectivity, and pharmacokinetic properties. nih.gov For diarylheptanoids, synthetic efforts have focused on modifying the core structure to enhance anticancer and anti-inflammatory activities.

A primary strategy involves modifying the heptane linker to improve metabolic stability. The β-diketone moiety found in curcumin, for example, is a substrate for liver aldo-keto reductases, leading to rapid metabolism and poor bioavailability. scielo.br The synthesis of analogues with a single ketone, like this compound, or other modifications to the linker can circumvent this issue. mdpi.comscielo.br

Key strategies in the rational design of diarylheptanoid analogues include:

Modification of the Heptane Chain: Introducing different functional groups (e.g., esters, ethers) or altering the saturation of the chain can fine-tune biological activity. The synthesis of a series of linear diarylheptanoids with varied linkers aimed to develop effective anticancer therapeutics with greater selectivity.

Alteration of Phenyl Ring Substituents: The number and position of hydroxyl and methoxy (B1213986) groups on the two phenyl rings are systematically varied. This approach has been used to create curcumin-based analogues to optimize chemotherapeutic properties. nih.gov For example, a study on diarylpentanoids found that having low electron density on one aromatic ring and high electron density on the other was important for enhancing NO inhibition. mdpi.com

Cyclization: The synthesis of cyclic diarylheptanoids (CDHs) represents another avenue for creating structurally novel compounds with distinct biological profiles. CDHs have been designed and synthesized from linear precursors using methods like the Ullmann reaction, leading to compounds with potent and selective antiproliferative activity against human breast cancer cells. researchgate.net One such compound, Pterocarine, exhibited an IC₅₀ value of 0.63 μM against the T47D cell line and was found to be an inhibitor of topoisomerase-IIα. researchgate.net

These synthetic strategies allow medicinal chemists to explore the chemical space around the this compound scaffold, aiming to develop new compounds with tailored biological effects for potential therapeutic applications.

Advanced Analytical Techniques for Muricarpone a Research

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Complex Mixture Analysis and Metabolomics

Hyphenated analytical techniques, which combine separation methods with detection technologies, are pivotal in the analysis of natural products like Muricarpone A, especially within complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. creative-proteomics.comnih.gov It is widely used for the quantitative analysis of target compounds in intricate samples. msu.edu In the broader context of diarylheptanoids, the class of compounds to which this compound belongs, LC-MS/MS has been effectively used for their identification in plant extracts. medchemexpress.com However, a detailed review of scientific literature did not yield specific studies detailing the application of LC-MS/MS for the targeted analysis or metabolomics profiling of this compound itself. While general methodologies for analyzing diarylheptanoids are established, specific fragmentation patterns and retention times for this compound are not documented in the available research.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. niom.nodrawellanalytical.com It separates components of a mixture based on their boiling points and affinities for the stationary phase, followed by mass-based identification. bruker.comresearchgate.net This method has been applied to the analysis of various natural products. A comprehensive search for research literature, however, did not uncover specific GC-MS methods developed or validated for the analysis of this compound. The volatility and thermal stability of this compound would be key factors in developing such a method, but these properties have not been detailed in the context of GC-MS analysis in the reviewed literature.

Advanced NMR Techniques for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed insight into their three-dimensional structure and dynamic behavior in solution. bruker.commeasurlabs.com

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for determining the connectivity and spatial proximity of atoms within a molecule. wikipedia.org These methods are frequently employed for the conformational analysis of complex natural products. msu.edunih.gov While the structures of many diarylheptanoids have been elucidated using these advanced NMR methods, specific studies focusing on the detailed conformational and dynamic properties of this compound are not present in the currently available scientific literature. Such studies would be essential to understand its three-dimensional shape and flexibility, which are often linked to biological activity.

High-Throughput Screening Methodologies for Biological Activity Profiling

High-Throughput Screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target. bmglabtech.comresearchgate.net This methodology allows for the rapid profiling of the biological activities of chemical libraries. nuvisan.comnih.gov

HTS assays are fundamental in identifying "hit" or "lead" compounds that can be further developed into therapeutic agents. bmglabtech.com Natural product libraries are often screened using HTS to discover novel bioactive molecules. Despite the known biological activities within the diarylheptanoid class, a thorough review of published research reveals no specific studies where this compound has been included in HTS campaigns to profile its biological activities. Therefore, there is no available data from HTS methodologies on the specific biological targets modulated by this compound.

Future Directions and Research Gaps in Muricarpone a Studies

Exploration of Undiscovered Biological Activities and Their Underlying Mechanisms

The current understanding of the biological activities of Muricarpone A is limited. However, the broader class of diarylheptanoids exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-tumor, and antimicrobial properties, suggesting that this compound may possess a similar spectrum of activities. mdpi.comnih.govrsc.orgresearchgate.net

Future research should focus on a systematic screening of this compound against a diverse panel of biological targets. This could uncover novel therapeutic applications in areas that have been underexplored for this specific compound. Key research avenues include:

Broad-Spectrum Bioactivity Screening: Comprehensive in vitro and in vivo studies are necessary to evaluate the potential of this compound in various disease models. This includes, but is not limited to, its effects on different cancer cell lines, pathogenic microbes, and models of inflammatory diseases. researchgate.netnih.gov

Mechanism of Action Studies: Once a significant biological activity is identified, elucidating the underlying molecular mechanism is crucial. For instance, if anti-inflammatory effects are observed, studies should investigate its impact on key inflammatory pathways, such as the production of nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes. researchgate.netmdpi-res.com Some diarylheptanoids have been shown to inhibit NO production in lipopolysaccharide-stimulated RAW 264.7 cells. researchgate.net

Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogues and related diarylheptanoids will be instrumental in establishing SAR. nih.gov By modifying the functional groups on the heptane (B126788) chain and the aromatic rings, researchers can identify the key structural features responsible for its biological activity, which can guide the design of more potent and selective derivatives. researchgate.net For example, studies on other diarylheptanoids suggest that the presence and position of hydroxyl groups are essential for their anti-urease activity. rsc.org

Development of Highly Efficient and Sustainable Synthetic Routes

The limited availability of this compound from its natural source necessitates the development of efficient and sustainable synthetic methodologies. While total syntheses for some diarylheptanoids have been reported, a scalable and environmentally friendly route for this compound has yet to be established. researchgate.netacs.org

Future research in this area should aim for:

Novel Synthetic Strategies: Exploration of new synthetic strategies, such as biomimetic synthesis, could provide more efficient pathways to this compound and its analogues. engineering.org.cn Biomimetic approaches, which mimic the natural biosynthetic pathways, can often lead to more concise and stereoselective syntheses. engineering.org.cn

Green Chemistry Approaches: The integration of green chemistry principles into the synthetic route is essential for sustainability. This includes the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions. mdpi.com For example, utilizing water as a solvent or employing catalytic methods can significantly reduce the environmental impact of the synthesis.

One-Pot Reactions: The development of one-pot or tandem reactions can streamline the synthesis process by minimizing purification steps and reducing waste. rsc.org This approach, sometimes referred to as self-organized total synthesis, aims to create complex molecules from simple starting materials in a single reaction vessel. rsc.org

Application of Advanced Computational Modeling and Artificial Intelligence in this compound Drug Design and Mechanism Prediction

Computational modeling and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification of lead compounds and predicting their biological activities. nih.govfrontiersin.orgnih.gov These tools can be powerfully applied to the study of this compound.

Key applications include:

Virtual Screening and Target Identification: Computational methods can be used to screen large databases of biological targets to identify potential binding partners for this compound. frontiersin.orgnih.gov This can help to prioritize experimental studies and uncover novel mechanisms of action.

Predicting Bioactivities: AI and machine learning models can be trained on existing data for diarylheptanoids to predict the potential biological activities of this compound. nih.govijrpas.com These models can analyze structure-activity relationships to identify new therapeutic applications. ijrpas.com

De Novo Drug Design: AI algorithms can be used to design novel diarylheptanoid-based compounds with optimized properties. nih.govfrontiersin.org By learning from the structural features of known active compounds, these algorithms can generate new molecular structures with enhanced potency and reduced toxicity.

Mechanism Prediction: In silico models can simulate the interaction of this compound with its biological targets, providing insights into its mechanism of action at a molecular level. rsc.org This can help to explain experimental observations and guide the design of further studies.

Elucidating the Interplay Between this compound's Biological Activities and Its Metabolism in vivo

The therapeutic efficacy of a compound is not only determined by its intrinsic biological activity but also by its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Understanding the in vivo fate of this compound is therefore critical for its development as a drug.

Future research should address:

Metabolic Profiling: Comprehensive studies are needed to identify the metabolites of this compound in various biological systems. This can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS). core.ac.uk

Bioavailability Studies: The bioavailability of this compound needs to be assessed to determine the extent to which it reaches its target tissues after administration. researchgate.net Poor bioavailability is a common challenge for natural products, and strategies to improve it, such as formulation with nanoparticles, may need to be explored. researchgate.net

Activity of Metabolites: It is important to determine whether the metabolites of this compound are biologically active. In some cases, metabolites can be more potent than the parent compound, while in other cases, metabolism can lead to inactivation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The development of PK/PD models can help to correlate the concentration of this compound and its metabolites in the body with their pharmacological effects. mdpi.com This can aid in the determination of optimal dosing regimens.

Methodological Innovations in Isolation, Elucidation, and Synthesis of Related Natural Products

Advances in analytical and synthetic techniques will be crucial for the continued exploration of this compound and other diarylheptanoids. researchgate.netresearchgate.net

Future efforts should focus on:

Advanced Isolation Techniques: The use of modern chromatographic techniques, such as high-performance counter-current chromatography (HPCCC) and preparative supercritical fluid chromatography (pSFC), can improve the efficiency and yield of the isolation of this compound from its natural source. nih.govnih.gov

Sophisticated Structural Elucidation: The application of advanced spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), is essential for the unambiguous structural determination of this compound and its analogues. frontiersin.org

Automated Synthesis: The development of automated synthesis platforms can accelerate the production of a library of this compound analogues for SAR studies. This can significantly reduce the time and effort required for lead optimization.

Data-Driven Approaches: The integration of large datasets from genomics, metabolomics, and bioactivity screening, coupled with AI and machine learning, can facilitate the discovery of new bioactive diarylheptanoids and predict their properties. knaw.nlrsc.org

Q & A

Basic Research Questions

Q. How can researchers conduct a comprehensive literature review on Muricarpone A’s pharmacological properties?

- Methodological Answer : Begin by identifying relevant databases (e.g., PubMed, Web of Science, Cochrane Library) to ensure systematic coverage of peer-reviewed studies. Use Boolean search terms combining "this compound" with keywords like "pharmacokinetics," "bioactivity," and "mechanism of action." Assess study quality by prioritizing primary sources and excluding non-peer-reviewed platforms (e.g., ) . Create a PRISMA flow diagram to document screening processes and resolve discrepancies via dual-reviewer validation .

Q. What are standard protocols for isolating this compound from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (HPLC, TLC). Validate purity using NMR and mass spectrometry. Reference protocols from Journal of Natural Products or Phytochemistry for reproducibility. Ensure ethical compliance in sourcing plant materials, including permits for biodiversity access .

Q. How to determine the optimal concentration range for this compound in in vitro assays?

- Methodological Answer : Perform dose-response curves using logarithmic dilutions (e.g., 0.1–100 μM). Use cell viability assays (MTT, resazurin) to establish non-toxic ranges. Include positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability. Data should be analyzed via nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How to design experiments to assess this compound’s mechanism of action while controlling for off-target effects?

- Methodological Answer : Employ CRISPR-Cas9 gene editing to create knockout cell lines of hypothesized targets. Combine with proteomic profiling (e.g., SILAC) to identify binding partners. Use isothermal titration calorimetry (ITC) for affinity validation. Control for solvent effects (e.g., DMSO) and include sham-treated groups .

Q. What statistical methods resolve discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Apply meta-analysis using random-effects models to account for inter-study heterogeneity (RevMan software). Assess publication bias via funnel plots and Egger’s test. Stratify data by experimental conditions (e.g., cell type, assay duration) to identify confounding variables .

Q. How to evaluate this compound’s synergistic effects with existing therapeutics?

- Methodological Answer : Use Chou-Talalay combination index (CI) analysis in in vitro models. Test fixed-ratio combinations (e.g., 1:1, 1:2) and validate with in vivo xenograft studies. Monitor pharmacokinetic interactions via LC-MS/MS to assess bioavailability changes .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound research findings?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies and MIAME standards for omics data. Include raw data in supplementary materials (e.g., .csv files) and describe statistical parameters (e.g., p-value thresholds, confidence intervals). Use standardized table formats (Table 1) for clarity .

Table 1 : Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters | Reference Standards |

|---|---|---|---|

| HPLC-UV | Purity assessment | Retention time, peak area | USP pharmacopeia guidelines |

| NMR (¹H/¹³C) | Structural elucidation | Chemical shift, coupling | Comparison to published data |

| LC-MS/MS | Quantification in biological matrix | LOD, LOQ, matrix effect | EMA bioanalytical validation |

| ITC | Binding affinity | ΔH, Kd | NIST reference materials |

Ethical and Methodological Pitfalls

Q. How to address ethical challenges in this compound clinical research?

- Methodological Answer : Obtain IRB approval for human studies, emphasizing informed consent and data anonymization. For animal research, adhere to ARRIVE guidelines and 3R principles (replacement, reduction, refinement). Disclose conflicts of interest and funding sources transparently .

Q. What common biases arise in this compound studies, and how to mitigate them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.